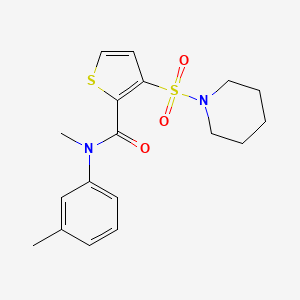
N-(2-benzamidoethyl)quinoline-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzamidoethyl)quinoline-2-carboxamide, also known as BQ-123, is a synthetic peptide that is widely used in scientific research. BQ-123 is a selective antagonist of the endothelin-1 (ET-1) receptor, which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
N-(2-benzamidoethyl)quinoline-2-carboxamide is a selective antagonist of the ET-1 receptor, which is a G protein-coupled receptor (GPCR) that is widely expressed in various tissues. ET-1 binding to the receptor activates a signaling cascade that leads to vasoconstriction, cell proliferation, and inflammation. N-(2-benzamidoethyl)quinoline-2-carboxamide blocks the binding of ET-1 to the receptor, thereby inhibiting its downstream effects.
Biochemical and physiological effects:
N-(2-benzamidoethyl)quinoline-2-carboxamide has been shown to have various biochemical and physiological effects. It causes vasodilation, reduces blood pressure, and improves cardiac function. N-(2-benzamidoethyl)quinoline-2-carboxamide also inhibits cell proliferation and migration, reduces inflammation, and protects against oxidative stress. These effects make N-(2-benzamidoethyl)quinoline-2-carboxamide a promising therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-benzamidoethyl)quinoline-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of the ET-1 receptor, which allows for the specific inhibition of ET-1 signaling. N-(2-benzamidoethyl)quinoline-2-carboxamide is also stable and easy to synthesize, which makes it a readily available tool for research. However, N-(2-benzamidoethyl)quinoline-2-carboxamide has some limitations. It has a short half-life and requires frequent administration, which can be challenging in animal studies. N-(2-benzamidoethyl)quinoline-2-carboxamide also has some off-target effects, which should be considered when interpreting the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(2-benzamidoethyl)quinoline-2-carboxamide. One direction is the development of more potent and selective ET-1 receptor antagonists. Another direction is the investigation of the role of ET-1 signaling in various diseases, including cancer, diabetes, and neurodegenerative diseases. N-(2-benzamidoethyl)quinoline-2-carboxamide can also be used in combination with other drugs to enhance their therapeutic effects. Finally, the development of new drug delivery systems can improve the pharmacokinetics of N-(2-benzamidoethyl)quinoline-2-carboxamide and increase its efficacy in vivo.
Conclusion:
In conclusion, N-(2-benzamidoethyl)quinoline-2-carboxamide is a synthetic peptide that is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. N-(2-benzamidoethyl)quinoline-2-carboxamide is a selective antagonist of the ET-1 receptor, which inhibits its downstream effects. N-(2-benzamidoethyl)quinoline-2-carboxamide has various biochemical and physiological effects, which make it a promising therapeutic agent for various diseases. However, N-(2-benzamidoethyl)quinoline-2-carboxamide has some limitations that should be considered when interpreting the results of experiments. There are several future directions for the research on N-(2-benzamidoethyl)quinoline-2-carboxamide, which can improve its efficacy and expand its therapeutic applications.
Synthesemethoden
N-(2-benzamidoethyl)quinoline-2-carboxamide is synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The synthesis involves coupling the Fmoc-protected amino acids onto a resin, deprotecting the Fmoc group, and repeating the process until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
N-(2-benzamidoethyl)quinoline-2-carboxamide is widely used in scientific research to study the role of ET-1 in various physiological and pathological processes. It has been shown to be effective in the treatment of various diseases, including hypertension, pulmonary hypertension, and heart failure. N-(2-benzamidoethyl)quinoline-2-carboxamide is also used as a tool to study the molecular mechanisms of ET-1 signaling and its downstream effects.
Eigenschaften
IUPAC Name |
N-(2-benzamidoethyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18(15-7-2-1-3-8-15)20-12-13-21-19(24)17-11-10-14-6-4-5-9-16(14)22-17/h1-11H,12-13H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKXWGQTUPLWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzamidoethyl)quinoline-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-difluorophenyl)ethyl]-3-methylfuran-2-carboxamide](/img/structure/B7561816.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7561819.png)
![3-Methoxy-1-(6-methylspiro[2,3,6,8-tetrahydro-[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]-7-yl)propan-1-one](/img/structure/B7561822.png)
![N-[4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7561828.png)


![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![N-[(2-methoxy-6-methylpyridin-3-yl)methyl]-2-methylpiperidine-1-carboxamide](/img/structure/B7561861.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]benzonitrile](/img/structure/B7561871.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![[2-(Ethylcarbamoylamino)-2-oxoethyl] 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B7561901.png)
![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)